N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(13-7-4-5-8-13)19-17-15-11-6-12-16(15)20-21(17)14-9-2-1-3-10-14/h1-3,9-10,13H,4-8,11-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBBJNDCTIWJKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure characterized by the cyclopenta[c]pyrazole ring system fused with a cyclopentanecarboxamide moiety. The molecular formula is with a molecular weight of approximately 361.4 g/mol. The structural characteristics contribute to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O3 |
| Molecular Weight | 361.4 g/mol |
| CAS Number | 1211846-24-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity or receptor functions, influencing various cellular pathways. Preliminary studies suggest that the compound could act as an inhibitor for certain enzymes involved in cancer progression and inflammation.
Anticancer Properties
Recent studies have indicated that derivatives of cyclopenta[c]pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown selective inhibition against BRCA-deficient cancer cells, suggesting a potential role in targeted cancer therapy .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of similar pyrazole derivatives. For example, certain compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in vitro . These findings suggest that this compound may also possess anti-inflammatory activity.
Case Studies and Research Findings
- Antiproliferative Activity : A study exploring various pyrazole derivatives found that specific structural modifications enhanced their anticancer properties. The compound's structural analogs were tested against BRCA-deficient cell lines and showed significant inhibition of cell proliferation .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds might inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial in DNA repair processes. This inhibition could lead to increased sensitivity of cancer cells to chemotherapeutic agents .
- Inflammation Models : In models of acute liver injury, pyrazole derivatives demonstrated protective effects by reducing inflammatory markers and necrosis . This suggests that this compound could be further explored for therapeutic applications in liver diseases.
Future Directions
The unique structural features and promising biological activities of this compound warrant further investigation. Future research should focus on:
- In vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
- Target Identification : Elucidating specific molecular targets and pathways affected by the compound to understand its mechanism better.
- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity for desired biological activities.
Comparison with Similar Compounds
Structural Features
The target compound’s distinct cyclopenta[c]pyrazole core differentiates it from hydrazine-1-carbonothioyl derivatives (e.g., compounds 2.12–2.20 in –7). Key structural comparisons include:
- Cyclopenta[c]pyrazole vs. Hydrazine Linkers: The target’s fused bicyclic system contrasts with the hydrazine-carbonothioyl (-NH-NH-C(S)-) backbone in analogs like 2.12–2.20. This difference impacts aromaticity, planarity, and steric effects.
- Substituent Diversity: The phenyl group at position 2 and cyclopentanecarboxamide at position 3 resemble substituents in analogs such as 2.14 (benzoyl) and 2.18 (isonicotinoyl), but the fused ring system may alter electronic properties.
Table 1: Structural and Physicochemical Comparison
Analytical Characterization
- Spectroscopy : Analogs like 2.14 and 2.18 were confirmed via ¹H NMR and LC-MS (e.g., m/z = 307 [M+1] for 2.14 ) . The target compound would similarly require NMR and mass spectrometry for structural validation.
- Crystallography : Tools like SHELX and ORTEP-3 are widely used for small-molecule crystallography, suggesting applicability for resolving the target’s fused ring system.
Electronic and Steric Properties
- Electron Density: The cyclopenta[c]pyrazole core may exhibit unique electron distribution compared to hydrazine derivatives.
Preparation Methods
Synthesis of the Cyclopenta[c]Pyrazole Core
The cyclopenta[c]pyrazole scaffold is typically synthesized via intramolecular cyclization or transition-metal-catalyzed annulation . Patent EP0687684A1 (1995) describes a method for constructing fused pyrazole systems using α,β-unsaturated ketones and hydrazine derivatives . For example, reacting cyclopentenone with phenylhydrazine under acidic conditions yields the bicyclic pyrazole intermediate.
Reaction Conditions
-
Reactants : Cyclopentenone (1 eq), phenylhydrazine (1.2 eq)
-
Catalyst : Acetic acid (10% v/v)
-
Temperature : Reflux at 110°C for 12 hours
Functionalization at the Pyrazole C3 Position
Introducing the carboxamide group at the C3 position requires selective functionalization . Patent WO2014/164749 (2014) outlines a two-step process:
-
Nitration : Treating the pyrazole core with nitric acid/sulfuric acid to introduce a nitro group at C3.
-
Reduction and Acylation : Reducing the nitro group to an amine using hydrogen/palladium, followed by acylation with cyclopentanecarbonyl chloride .
Key Data
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0°C, 2 hours | 85 |
| Reduction | H₂ (1 atm), Pd/C (10%) | RT, 6 hours | 92 |
| Acylation | Cyclopentanecarbonyl chloride, Et₃N | DCM, 0°C → RT, 4 hours | 78 |
Amide Bond Formation Strategies
The final amide bond between the pyrazole amine and cyclopentanecarboxylic acid is critical. Patent WO2020243135A1 (2020) recommends coupling agents such as HATU or EDCl/HOBt for high efficiency .
Procedure
-
Activate cyclopentanecarboxylic acid with HATU (1.5 eq) and DIPEA (3 eq) in DMF.
-
Add the pyrazole-3-amine derivative (1 eq) and stir at room temperature for 8 hours.
-
Purify via column chromatography (hexane/ethyl acetate 3:1) .
Optimization Insights
Purification and Characterization
Post-synthesis purification employs column chromatography (silica gel) and recrystallization from ethanol/water mixtures. Patent JP2016529722A (2014) emphasizes HPLC-MS and ¹H/¹³C NMR for validating structural integrity .
Analytical Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Ph), 6.20 (s, 1H, pyrazole-H), 2.90–2.70 (m, 2H, cyclopentane-CH₂), 2.50–2.30 (m, 4H, cyclopentane-CH₂) .
-
HRMS (ESI+) : m/z calc. for C₁₈H₂₁N₃O [M+H]⁺: 296.1756; found: 296.1759 .
Scalability and Industrial Feasibility
Large-scale production (Patent AU2014249003A1) uses flow chemistry to enhance reproducibility . Key parameters:
Q & A
Synthesis Optimization
Q: How can reaction conditions be optimized to improve the yield and purity of N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide? A: Key parameters include:
- Temperature: Elevated temperatures (e.g., reflux conditions) enhance reaction rates but may require careful monitoring to avoid side reactions.
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while non-polar solvents (e.g., toluene) aid in cyclization steps .
- Catalysts: Lewis acids (e.g., ZnCl₂) or palladium catalysts for coupling reactions can accelerate specific steps .
- Purification: Use High Performance Liquid Chromatography (HPLC) for final purification and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity .
Structural Characterization
Q: What analytical techniques are most effective for confirming the molecular structure of this compound? A: A multi-technique approach is recommended:
- NMR Spectroscopy: ¹H and ¹³C NMR resolve substituent positions on the cyclopenta[c]pyrazole core .
- X-ray Crystallography: Provides precise bond lengths and angles, critical for validating fused-ring systems .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns .
Biological Activity
Q: How does the compound interact with biological targets such as enzymes or receptors? A: Mechanistic studies involve:
- Molecular Docking: Computational models predict binding affinities to targets like kinases or G-protein-coupled receptors .
- Kinetic Assays: Measure inhibition constants (Ki) for enzyme targets using fluorogenic substrates .
- Cellular Uptake Studies: Fluorescence labeling or radiotracer methods track intracellular accumulation .
Reaction Mechanisms
Q: What are the key reaction pathways and mechanisms involved in its synthesis? A: Critical pathways include:
- Cyclization: Intramolecular nucleophilic attack forms the cyclopenta[c]pyrazole ring under acidic conditions .
- Amide Coupling: Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the cyclopentane carboxamide to the pyrazole moiety .
- Substitution Reactions: Halogenated intermediates undergo SNAr reactions with nucleophiles like amines .
Data Contradictions
Q: How can researchers resolve discrepancies in reported biological activities across studies? A: Address inconsistencies via:
- Comparative Assays: Replicate studies under standardized conditions (e.g., cell lines, assay buffers) .
- Structural Reanalysis: Verify compound purity and stereochemistry, as impurities or racemic mixtures may skew results .
- Meta-Analysis: Aggregate data from multiple studies to identify trends in structure-activity relationships (SAR) .
Computational Modeling
Q: How can in silico methods predict the compound’s reactivity or pharmacokinetics? A: Computational tools include:
- Density Functional Theory (DFT): Models electronic properties of the cyclopenta[c]pyrazole ring to predict sites of electrophilic attack .
- QSAR Models: Correlate substituent effects (e.g., phenyl vs. chlorophenyl) with bioavailability or toxicity .
- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to estimate blood-brain barrier penetration .
Stability Under Varied Conditions
Q: What factors influence the compound’s stability during storage or biological assays? A: Stability depends on:
- pH: Degradation accelerates in acidic (pH < 3) or alkaline (pH > 9) conditions; use buffered solutions (pH 7.4) for assays .
- Temperature: Store at –20°C in anhydrous DMSO to prevent hydrolysis .
- Light Exposure: Protect from UV light to avoid photodegradation of the pyrazole ring .
Functional Group Reactivity
Q: Which functional groups in the compound are most reactive in derivatization reactions? A: Prioritize the following:
- Amide Bond: Resistant to hydrolysis but amenable to reduction (e.g., LiAlH₄) to form amines .
- Aromatic Rings: Electrophilic substitution (e.g., nitration) targets the phenyl substituent .
- Cyclopentane Moiety: Susceptible to ring-opening under strong oxidizing conditions .
Intermediate Isolation
Q: What methods effectively isolate intermediates during multi-step synthesis? A: Recommended strategies:
- Flash Chromatography: Separate polar intermediates using silica gel and gradient elution (hexane/ethyl acetate) .
- Recrystallization: Purify crystalline intermediates with ethanol/water mixtures .
- Centrifugation: Remove insoluble byproducts after quenching reactions .
Toxicity Profiling
Q: What experimental approaches assess the compound’s cytotoxicity and off-target effects? A: Use:
- In Vitro Assays: MTT or Alamar Blue assays on primary hepatocytes or HEK293 cells .
- Ames Test: Evaluate mutagenicity using Salmonella typhimurium strains .
- In Vivo Models: Zebrafish embryos or murine models for acute toxicity (LD₅₀) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
